Head-to-Head Cytotoxicity Rank-Order in HCT-116 Colon Carcinoma: N-Hexyl Delivers the Lowest IC₅₀ Among Six N-Alkyl Benzamides
In a single-study, head-to-head MTT assay comparing six 3,4,5-trihydroxy-N-alkyl-benzamides against HCT-116 colon carcinoma cells, N-hexyl-3,4,5-trihydroxybenzamide (compound 7) exhibited an IC₅₀ of 0.07 µM, the lowest among all synthesized alkyl derivatives [1]. The next most potent analog, N-tert-butyl (compound 6), showed IC₅₀ 0.16 µM, representing a 2.3-fold potency advantage for the N-hexyl derivative [1]. All other congeners displayed markedly higher IC₅₀ values: N-sec-butyl (1.34 µM), N-ethyl (1.64 µM), N-methyl (2.43 µM), and N-butyl (3.56 µM) [1]. The parent gallic acid (IC₅₀ 0.05 µM) was marginally more potent, while doxorubicin positive control reached IC₅₀ 0.01 µM [1].
| Evidence Dimension | Cytotoxicity (IC₅₀) against HCT-116 human colon carcinoma cells |
|---|---|
| Target Compound Data | 3,4,5-trihydroxy-N-hexyl-benzamide (7): IC₅₀ = 0.07 µM |
| Comparator Or Baseline | N-tert-butyl (6): IC₅₀ 0.16 µM; N-sec-butyl (5): IC₅₀ 1.34 µM; N-ethyl (3): IC₅₀ 1.64 µM; N-methyl (2): IC₅₀ 2.43 µM; N-butyl (4): IC₅₀ 3.56 µM; Gallic acid (1): IC₅₀ 0.05 µM; Doxorubicin: IC₅₀ 0.01 µM |
| Quantified Difference | N-hexyl is 2.3× more potent than N-tert-butyl (0.07 vs. 0.16 µM); 19.1× more potent than N-methyl (0.07 vs. 2.43 µM); 50.9× more potent than N-butyl (0.07 vs. 3.56 µM) |
| Conditions | MTT assay; HCT-116 human colon carcinoma cell line; in vitro; data analyzed by linear regression to generate IC₅₀ |
Why This Matters
For procurement targeting colon cancer lead optimization, N-hexyl-3,4,5-trihydroxybenzamide offers the highest probability of achieving low-nanomolar or sub-micromolar antiproliferative activity within the alkyl benzamide chemotype, directly quantified against five structural analogs in a single controlled experiment.
- [1] Chan, J.O.T., Arsianti, A., Marcelia, M., Wijoyo, S.J., Fadilah, F., Putrianingsih, R., Azizah, N.N., Tanimoto, H. & Kakiuchi, K. (2018). Synthesis and Anticancer Effect of 3,4,5-N-Alkyl-Benzamides on Colon Carcinoma HCT-116 Cells. Oriental Journal of Chemistry, 34(3), 1362–1367. Table 1. View Source
